N-ethyl-N-methylprop-2-enamide
CAS No.: 52089-44-8
Cat. No.: VC7232164
Molecular Formula: C6H11NO
Molecular Weight: 113.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52089-44-8 |
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Molecular Formula | C6H11NO |
Molecular Weight | 113.16 |
IUPAC Name | N-ethyl-N-methylprop-2-enamide |
Standard InChI | InChI=1S/C6H11NO/c1-4-6(8)7(3)5-2/h4H,1,5H2,2-3H3 |
Standard InChI Key | ZOTWHNWBICCBPC-UHFFFAOYSA-N |
SMILES | CCN(C)C(=O)C=C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-Ethyl-N-methylprop-2-enamide belongs to the enamide family, featuring a conjugated system between the nitrogen lone pair and the α,β-unsaturated carbonyl group. The prop-2-enamide backbone consists of a three-carbon chain with a terminal carbonyl group and an unsaturated bond between C2 and C3. The nitrogen atom is substituted with ethyl and methyl groups, imparting steric bulk and influencing reactivity .
IUPAC Nomenclature and Stereochemistry
The IUPAC name N-ethyl-N-methylprop-2-enamide denotes the prop-2-enoyl backbone with ethyl and methyl substituents on the nitrogen. Unlike cyclic enamides, acyclic variants like this compound typically adopt the E-configuration due to reduced steric hindrance between the carbonyl oxygen and alkyl groups .
Spectroscopic Signatures
While experimental spectra for the prop-2-enamide are unavailable, analogous compounds exhibit distinctive signals:
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IR: Strong absorption near 1,650 cm⁻¹ for the conjugated carbonyl (C=O stretch) and 1,600 cm⁻¹ for the C=C bond .
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NMR: Downfield shifts for the α-protons (δ 5.5–6.5 ppm in ) and carbonyl carbon (δ 165–170 ppm in ) due to conjugation .
Synthesis and Reaction Mechanisms
Direct N-Dehydrogenation of Amides
The most efficient route to enamides, including N-ethyl-N-methylprop-2-enamide, involves electrophilic activation of amides followed by oxidative dehydrogenation. A landmark method by Cook et al. (2021) employs lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (TfO) to achieve this transformation in one step .
Reaction Conditions and Optimization
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Base: LiHMDS outperforms NaHMDS or KHMDS due to its superior ability to deprotonate the activated intermediate .
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Solvent: Diethyl ether, despite its incompatibility with TfO at higher temperatures, facilitates optimal yields (89%) at −78°C .
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Mechanism:
Substrate Scope and Limitations
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Cyclic Amides: Morpholine and piperazine derivatives undergo dehydrogenation smoothly (e.g., 80% yield for N-ethyl-N-methylbut-2-enamide) .
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Acyclic Amides: Exclusive E-selectivity is observed due to minimized steric clashes .
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Steric Hindrance: Bulky β-substituents reduce yields (e.g., 45% for tert-butyl analogs) .
Physicochemical Properties
Computed Molecular Properties
Using PubChem data for the but-2-enamide analog, key properties of the prop-2-enamide can be inferred :
Property | Value | Method (PubChem Release) |
---|---|---|
Molecular Formula | CHNO | Computed by PubChem 2.1 |
Molecular Weight | 113.16 g/mol | Computed by PubChem 2.1 |
XLogP3 | 0.7 | Computed by XLogP3 3.0 |
Hydrogen Bond Donors | 0 | Computed by Cactvs 3.4.6.11 |
Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 |
Stability and Reactivity
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Thermal Stability: Enamides are generally stable at room temperature but prone to polymerization under acidic conditions .
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Hydrolysis: Resistant to aqueous hydrolysis due to conjugation, unlike imines .
Applications in Organic Synthesis
Cycloaddition Reactions
Enamides serve as dienophiles in Diels-Alder reactions. For example, N-ethyl-N-methylprop-2-enamide reacts with cyclopentadiene to yield bicyclic lactams, precursors to alkaloid scaffolds .
Pharmaceutical Intermediates
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Paroxetine Derivatives: Electrophilic activation enables regioselective dehydrogenation of amide-containing drugs, yielding enamides for further functionalization .
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Dopamine Metabolites: Norlaudanosine-derived enamides exhibit enhanced bioavailability in preclinical studies .
Future Directions
Catalytic Asymmetric Synthesis
Current methods rely on stoichiometric reagents. Developing enantioselective protocols using chiral Lewis acids (e.g., BINOL-Al complexes) could expand utility in medicinal chemistry .
Computational Modeling
Density functional theory (DFT) studies could elucidate the role of quantum tunneling in the dehydrogenation mechanism, as suggested by kinetic isotope effects (KIE = 34.2) .
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